An In-depth Technical Guide to the Synthesis and Properties of 1,1-Dimethyldiborane
An In-depth Technical Guide to the Synthesis and Properties of 1,1-Dimethyldiborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethyldiborane, with the chemical formula (CH₃)₂B(μ-H)₂BH₂, is an organoboron compound that belongs to the class of alkylboranes.[1] It is the unsymmetrical isomer of dimethyldiborane, with both methyl groups attached to a single boron atom.[2] This colorless gas is highly reactive and pyrophoric, igniting spontaneously in air.[3] The study of 1,1-dimethyldiborane is significant for understanding the fundamental chemistry of boron hydrides and their derivatives, which have applications in organic synthesis and as precursors to other organoboron compounds. This guide provides a comprehensive overview of its synthesis, properties, and relevant experimental protocols.
Synthesis of 1,1-Dimethyldiborane
The synthesis of 1,1-dimethyldiborane often results in a mixture of various methylated diboranes due to redistribution reactions.[4] The separation of these products can be achieved by gas chromatography.[3]
Reaction of Diborane and Trimethylborane
One of the primary methods for preparing methylboranes, including 1,1-dimethyldiborane, involves the reaction of diborane (B₂H₆) and trimethylborane (B(CH₃)₃). This reaction produces a mixture of four different methyl-substituted diboranes: 1-methyldiborane, 1,1-dimethyldiborane, 1,1,2-trimethyldiborane, and 1,1,2,2-tetramethyldiborane.
Reaction of Tetramethyllead with Diborane
Tetramethyllead (Pb(CH₃)₄) reacts with diborane at room temperature in a 1,2-dimethoxyethane solvent.[1] This reaction yields a range of methyl-substituted diboranes, including 1,1-dimethyldiborane and trimethyldiborane, eventually leading to trimethylborane.[3] The other products of this reaction are hydrogen gas and metallic lead.[1]
Reaction of Dimethylcalcium with Diborane
In an ether solvent, dimethylcalcium (Ca(CH₃)₂) reacts with diborane to produce dimethyldiborane and calcium borohydride.[1]
Reaction: Ca(CH₃)₂ + 2 B₂H₆ → Ca(BH₄)₂ + B₂H₄(CH₃)₂[3]
Disproportionation of Methyldiborane
At -78.5 °C, methyldiborane undergoes slow disproportionation to yield diborane and 1,1-dimethyldiborane.[1]
Reaction: 2 CH₃B₂H₅ ⇌ (CH₃)₂B₂H₄ + B₂H₆[3]
Isomerization of 1,2-Dimethyldiborane
The symmetrical isomer, 1,2-dimethyldiborane, slowly converts to the more stable 1,1-dimethyldiborane upon standing.[2]
Properties of 1,1-Dimethyldiborane
Physical and Thermochemical Properties
1,1-Dimethyldiborane is a colorless gas at standard conditions.[1] A summary of its key physical and thermochemical properties is presented in the table below.
| Property | Value |
| Chemical Formula | C₂H₁₀B₂[1] |
| Molar Mass | 55.72 g/mol [1] |
| Melting Point | -150.2 °C[1] |
| Boiling Point | -4 °C[1] |
| Appearance | Colorless gas[1] |
| Solubility | Soluble in ether, pentane, tetrahydrofuran[1] |
| Dipole Moment | 0.87 D[1] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, gas) | -25 kcal/mol[1] |
| Heat of Vaporization | 5.5 kcal/mol[1] |
Chemical Reactivity
Disproportionation: In solution, dimethylborane is less stable against disproportionation than methylborane.[1] Trimethyldiborane will partially disproportionate over several hours at room temperature to form tetramethyldiborane and 1,2-dimethyldiborane, with 1,1-dimethyldiborane appearing over a period of weeks.[1]
Oxidation: Gentle oxidation of 1,1-dimethyldiborane at 80 °C produces 2,5-dimethyl-1,3,4-trioxadiboralane, a volatile liquid containing a ring of two boron and three oxygen atoms.[1] An intermediate in this reaction is dimethylborylhydroperoxide, (CH₃)₂BOOH.[1]
Experimental Protocols
General Synthesis via Reaction of Diborane and Trimethylborane
This protocol is a generalized procedure based on the established reaction for producing a mixture of methyl-substituted diboranes.
Materials:
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Diborane (B₂H₆)
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Trimethylborane (B(CH₃)₃)
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High-vacuum line apparatus
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Reaction vessel cooled with a suitable cryogen (e.g., liquid nitrogen)
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Gas chromatography apparatus for product separation and analysis
Procedure:
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Evacuate the high-vacuum line and the reaction vessel.
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Introduce a known quantity of diborane gas into the reaction vessel.
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Introduce a known quantity of trimethylborane gas into the same reaction vessel.
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Allow the mixture to react. The reaction proceeds at room temperature, but the kinetics and product distribution can be influenced by temperature and pressure.
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After the desired reaction time, the resulting mixture of methylboranes is separated and purified. Gas chromatography is a suitable method for this separation.[3] The elution order is typically diborane, monomethyldiborane, trimethylborane, 1,1-dimethyldiborane, 1,2-dimethyldiborane, trimethyldiborane, and finally tetramethyldiborane.[2]
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The identity and purity of the 1,1-dimethyldiborane fraction can be confirmed using spectroscopic methods, such as infrared spectroscopy.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 1,1-Dimethyldiborane.
Methylborane Disproportionation Pathways
